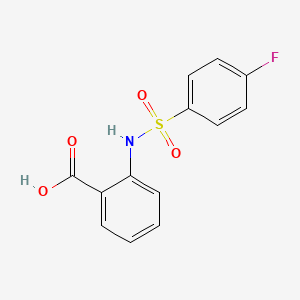

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

Description

BenchChem offers high-quality Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVRMONLTQLVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199018 | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-30-7 | |

| Record name | 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological applications of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of N-sulfonylated anthranilic acid derivatives.

Introduction: The Significance of N-Sulfonylated Anthranilic Acids

N-sulfonylated anthranilic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The core structure, which combines a benzoic acid moiety with a sulfonamide linkage, is a key feature in numerous therapeutic agents. The substitution on the phenylsulfonyl group, in this case, a fluorine atom at the para-position, can significantly influence the compound's physicochemical properties and biological activity, making it a molecule of considerable interest for further investigation.

This guide will delve into the specific attributes of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-, offering insights into its synthesis, analytical characterization, and the scientific rationale for its potential as a lead compound in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is not extensively available in the public domain, we can infer its key characteristics based on its chemical structure and data from closely related analogs.

Table 1: Physicochemical Properties of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

| Property | Value (Predicted/Calculated) | Scientific Rationale and Insights |

| Molecular Formula | C₁₃H₁₀FNO₄S | This formula is confirmed through mass spectrometry data.[1] |

| Molecular Weight | 295.29 g/mol | The molecular weight is within the range suitable for oral bioavailability according to Lipinski's rule of five.[2] |

| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point, similar to other N-sulfonylated amino acids. |

| Boiling Point | Not available | Decomposition is likely to occur at high temperatures before boiling. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The presence of both a polar carboxylic acid and a sulfonamide group, along with two aromatic rings, dictates its solubility profile. The acidic proton of the carboxylic acid will allow for salt formation to enhance aqueous solubility. |

| pKa | ~3-4 for the carboxylic acid; ~8-9 for the sulfonamide N-H | The carboxylic acid proton is expected to be the most acidic. The acidity of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group. |

| LogP | ~2-3 | The 4-fluoro substitution slightly increases lipophilicity compared to the non-fluorinated analog, which can impact cell membrane permeability and target engagement. |

| CAS Number | Not available | A unique CAS registry number has not been assigned or is not readily available in public databases. |

Structural Elucidation:

The molecule consists of an anthranilic acid core where the amino group is functionalized with a 4-fluorophenylsulfonyl group. The presence of the electron-withdrawing sulfonyl group and the fluorine atom significantly influences the electronic distribution within the molecule, impacting its reactivity and biological interactions.

Synthesis and Characterization

The synthesis of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- can be readily achieved through a well-established synthetic route. The following section provides a detailed, step-by-step protocol based on the Schotten-Baumann reaction, a reliable method for the acylation of amines.[2][3]

Synthetic Protocol: Schotten-Baumann Reaction

This protocol describes the synthesis of the target compound from commercially available starting materials: 2-aminobenzoic acid and 4-fluorobenzenesulfonyl chloride.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.

-

Preparation of Acylating Agent: In a separate beaker, dissolve 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Reaction: Slowly add the solution of 4-fluorobenzenesulfonyl chloride to the cooled aqueous solution of 2-aminobenzoic acid with vigorous stirring. Maintain the temperature between 0-5 °C. The reaction is typically complete within 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with a 5% HCl solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-.

Causality Behind Experimental Choices:

-

Use of Aqueous Base: The sodium hydroxide serves to deprotonate the carboxylic acid and the amino group of 2-aminobenzoic acid, increasing its nucleophilicity. It also neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[2]

-

Low Temperature: The reaction is performed at a low temperature to minimize potential side reactions, such as the hydrolysis of the sulfonyl chloride.

-

Vigorous Stirring: As this is a biphasic reaction, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on the analysis of structurally similar compounds.[4][5]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzoic acid and 4-fluorophenylsulfonyl moieties would appear in the range of δ 7.0-8.5 ppm. The N-H proton of the sulfonamide would likely be a broad singlet, and its chemical shift would be solvent-dependent. The carboxylic acid proton would also be a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be observed at δ > 165 ppm. |

| IR (Infrared) Spectroscopy | Characteristic peaks would include: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretch of the sulfonamide (~3200-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and S=O stretches of the sulfonamide (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹). |

| Mass Spectrometry | The calculated exact mass can be confirmed. For C₁₃H₁₀FNO₄S, the predicted m/z for [M+H]⁺ is 296.03874 and for [M-H]⁻ is 294.02418.[1] |

Potential Biological and Pharmacological Profile

While specific biological data for Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- are limited, the broader class of N-sulfonylated anthranilic acid derivatives has been explored for various therapeutic applications.[6][7]

Diagram 2: Potential Biological Activities

Sources

- 1. PubChemLite - Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- (C13H10FNO4S) [pubchemlite.lcsb.uni.lu]

- 2. grokipedia.com [grokipedia.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a benzoic acid moiety linked to a fluorophenyl group via a sulfonamide bridge, bestows upon it a unique combination of functionalities that are pivotal in molecular recognition and interaction with biological targets. The presence of the carboxylic acid and sulfonamide groups, along with the fluorine atom, dictates its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for its rational application in drug design and development, influencing aspects from formulation to bioavailability and target engagement. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, alongside detailed, field-proven methodologies for their experimental determination.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is the bedrock of successful drug development. These parameters influence every aspect of a compound's journey through the body, from its dissolution and absorption to its distribution, metabolism, and excretion (ADME). For 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, the interplay between its acidic and lipophilic characteristics is of particular importance.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₀FNO₄S | Defines the elemental composition and exact mass. |

| Molecular Weight | 295.29 g/mol | Influences diffusion, membrane permeability, and overall size.[1][2] |

| Melting Point (°C) | 230-240 (estimated) | Indicator of purity and solid-state stability. A sharp melting point is indicative of high purity. |

| pKa | Carboxylic Acid: ~3-4, Sulfonamide NH: ~8-9 | Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and receptor binding. |

| logP | 2.5 - 3.5 (estimated) | A measure of lipophilicity, which is a key determinant of membrane permeability, protein binding, and metabolic stability. |

| Aqueous Solubility | Low to moderate | Directly impacts dissolution rate and oral bioavailability. Solubility is pH-dependent due to the ionizable groups. |

Structural Information:

-

IUPAC Name: 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid

-

SMILES: O=C(O)c1ccccc1S(=O)(=O)Nc1ccc(F)cc1

-

CAS Number: While a specific CAS number for this exact isomer was not found, related structures have unique identifiers. For instance, 4-[(2-fluorophenyl)sulfamoyl]benzoic acid has the CAS number 379726-47-3.[1]

Experimental Determination of Physicochemical Properties

To ensure the scientific rigor of any drug development program, the predicted physicochemical properties must be confirmed through robust experimental methodologies. The following section details the standard, validated protocols for determining the key parameters of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly accurate method for determining the melting point and purity of a crystalline solid.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 260 °C).

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

-

The purity of the sample can be estimated from the shape of the melting peak using the van't Hoff equation.

-

Caption: Workflow for Melting Point Determination using DSC.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in solution. For a molecule with multiple ionizable groups like 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, determining the individual pKa values is essential. Potentiometric titration is a classic and reliable method for this purpose.[3][4][5][6]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a 0.01 M solution of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.

-

Standardize a 0.1 M solution of sodium hydroxide (NaOH) as the titrant.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution into the sample solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence points.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first equivalence point will correspond to the titration of the carboxylic acid, and the second to the sulfonamide proton.

-

Caption: Potentiometric Titration Workflow for pKa Determination.

logP Determination by Shake-Flask Method

Rationale: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water. It is a key indicator of lipophilicity and is crucial for predicting a drug's absorption and distribution. The shake-flask method is the traditional and most reliable method for logP determination.[7][8][9][10][11]

Experimental Protocol:

-

Phase Preparation:

-

Pre-saturate octan-1-ol with water and water with octan-1-ol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid in the pre-saturated octan-1-ol.

-

-

Partitioning:

-

Add a known volume of the octan-1-ol stock solution to a known volume of the pre-saturated water in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Caption: Shake-Flask Method Workflow for logP Determination.

Thermodynamic Aqueous Solubility Assay

Rationale: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It is a critical parameter for oral drug absorption. The shake-flask method is also the gold standard for determining thermodynamic solubility.[12][13][14][15][16]

Experimental Protocol:

-

Solution Preparation:

-

Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

-

Equilibration:

-

Add an excess amount of solid 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid to each buffer in separate vials to create a slurry.

-

Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Analysis:

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the compound in the saturated solution at each pH.

-

Caption: Thermodynamic Solubility Assay Workflow.

Conclusion

The physicochemical properties of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid, governed by its distinct structural features, are fundamental to its potential as a therapeutic agent. While predictive models provide valuable initial insights, rigorous experimental determination of its melting point, pKa, logP, and aqueous solubility is indispensable for advancing its development. The protocols detailed in this guide represent the industry-standard methodologies for obtaining reliable and reproducible data. A comprehensive understanding of these properties will empower researchers and drug development professionals to make informed decisions, ultimately paving the way for the rational design of novel therapeutics.

References

- Google Patents. (n.d.). CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.

- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

PubChem. (n.d.). 4-[(2-fluorophenyl)sulfonylamino]benzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. Retrieved from [Link]

-

MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

-

PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Thermal Support. (n.d.). Measurement of Tg by DSC. Retrieved from [Link]

-

ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards | Request PDF. Retrieved from [Link]

-

MOLBASE. (n.d.). 4-{[3-(4-fluorophenyl)benzene]sulfonamido}-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | 612041-66-4 | Benchchem [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. jove.com [jove.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. evotec.com [evotec.com]

- 14. enamine.net [enamine.net]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational requirement for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is a molecule of significant interest, belonging to the sulfonamide class of compounds. Sulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[1] The molecule's structure, featuring a flexible sulfonamide linker between a benzoic acid and a fluorophenyl moiety, suggests potential applications as a versatile synthetic intermediate or a bioactive compound in its own right.

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. As a senior application scientist, my approach is not merely to present a series of protocols but to articulate the underlying scientific rationale—the "why" behind the "how." Each analytical step is designed to be part of a self-validating system, where data from orthogonal techniques are integrated to build an unshakeable structural hypothesis, culminating in its definitive confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

Foundational Analysis: Synthesis and Purity Assessment

Before embarking on detailed structural analysis, it is crucial to understand the synthetic origin of the compound and establish its purity. A common synthetic route for such N-arylsulfonamides involves the reaction of an aminobenzoic acid with a benzenesulfonyl chloride.[1] For the target molecule, a plausible synthesis is the reaction of 2-aminobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

Purity Assessment Protocol: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized material must be confirmed to ensure that the subsequent analytical data pertains to the target compound and not to starting materials or byproducts.

-

System Preparation : Utilize a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase : Prepare a gradient elution system, for instance, starting with a mixture of water (with 0.1% formic acid) and acetonitrile (e.g., 90:10 v/v) and ramping up the acetonitrile concentration.

-

Sample Preparation : Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase or a suitable solvent like methanol.

-

Detection : Use a UV detector set to a wavelength where the aromatic rings are expected to absorb, typically around 254 nm.[2]

-

Analysis : Inject the sample and analyze the resulting chromatogram. A single major peak indicates high purity. The retention time serves as a characteristic identifier for the compound under specific chromatographic conditions.[2]

Mass Spectrometry: Molecular Formula Confirmation

Causality : Mass spectrometry (MS) is the first line of inquiry for structural elucidation. Its primary purpose is to determine the monoisotopic mass of the molecule with high precision, which allows for the confident assignment of its elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically produces an abundant signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[3][4]

-

Sample Infusion : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol. Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode : Acquire data in both positive and negative ion modes. The carboxylic acid moiety makes it highly amenable to negative ion detection ([M-H]⁻), while the nitrogen atoms can be readily protonated for positive ion detection ([M+H]⁺).[4]

-

Data Acquisition : Perform a full scan to identify the parent ion.

-

Tandem MS (MS/MS) : Select the parent ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that provides clues about the molecule's substructures.[3]

Expected Data and Interpretation

The molecular formula for 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is C₁₃H₁₀FNO₄S. The expected mass spectrometry data is summarized below.

| Parameter | Value | Rationale |

| Molecular Formula | C₁₃H₁₀FNO₄S | Based on the proposed structure. |

| Calculated Monoisotopic Mass | 295.0318 Da | The exact mass used for HRMS confirmation. |

| Expected [M+H]⁺ Ion (m/z) | 296.0396 | Protonated molecule, commonly observed in positive ESI mode.[5] |

| Expected [M-H]⁻ Ion (m/z) | 294.0240 | Deprotonated molecule, expected due to the acidic carboxylic proton. |

Fragmentation Analysis : In MS/MS analysis, key fragment ions would further validate the structure. A characteristic fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[6] Other expected cleavages would occur at the C-S and S-N bonds, separating the benzoic acid and fluorophenyl moieties.

Infrared Spectroscopy: Functional Group Identification

Causality : Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. It serves as a crucial cross-validation of the structure's core components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction : A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Expected Data and Interpretation

The FTIR spectrum provides a molecular fingerprint. Key expected absorption bands are detailed below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode and Significance |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) | O-H stretch. The extreme broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[7] |

| Aromatic C-H | 3100 - 3000 | C-H stretch. Confirms the presence of aromatic rings. |

| Carboxylic Acid C=O | 1760 - 1690 (strong) | C=O stretch. Its position can be influenced by hydrogen bonding.[8] |

| Sulfonamide S=O | 1350 - 1310 (asymmetric) | Asymmetric SO₂ stretch. A strong, characteristic peak for sulfonamides.[9] |

| Sulfonamide S=O | 1170 - 1150 (symmetric) | Symmetric SO₂ stretch. Another strong, key indicator of the sulfonamide group.[9] |

| Sulfonamide N-H | ~3300 (medium) | N-H stretch. This peak may be broad or overlap with the O-H band. |

| C-F Bond | 1250 - 1000 | C-F stretch. Confirms the presence of the fluorine substituent. |

The collective presence of these bands provides strong evidence for the proposed molecular architecture.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Connectivity Map

Causality : Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of every proton and carbon in the molecule.[10]

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to ensure that the acidic protons (COOH and NH) are observable.

-

1D NMR Acquisition :

-

¹H NMR : Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

¹⁹F NMR : Acquire a fluorine spectrum to confirm the chemical environment of the fluorine atom.

-

-

2D NMR Acquisition :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, which is essential for mapping out the spin systems of the two aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment to connect the three main fragments of the molecule: the benzoic acid ring, the sulfonamide linker, and the fluorophenyl ring.

-

Expected Data and Interpretation

The combination of NMR experiments allows for a complete structural assignment.

| Experiment | Expected Observations and Interpretation |

| ¹H NMR | - Aromatic Region (7.0-8.5 ppm) : Two distinct sets of aromatic protons. The 4-fluorophenyl ring will show a characteristic AA'BB' pattern (two doublets of doublets or two triplets, depending on coupling constants) due to symmetry and coupling to fluorine. The protons on the benzoic acid ring will show a more complex pattern due to their ortho, meta, and para relationships. - Acidic Protons (>10 ppm) : Two broad singlets are expected in DMSO-d₆, corresponding to the carboxylic acid proton (COOH) and the sulfonamide proton (NH). Their exchangeability can be confirmed by a D₂O shake experiment. |

| ¹³C NMR | - Aromatic Carbons (110-150 ppm) : Signals for all 12 aromatic carbons. The carbon directly attached to fluorine will show a large ¹JCF coupling constant. - Carboxylic Carbonyl (~165-170 ppm) : The C=O carbon will appear as a downfield signal. |

| ¹⁹F NMR | A single signal, likely a triplet of triplets, due to coupling with the ortho and meta protons on the fluorophenyl ring. |

| COSY | Will clearly show the coupling network within the benzoic acid ring and within the 4-fluorophenyl ring, but no correlations between the rings. |

| HSQC | Will map each aromatic proton signal to its corresponding carbon signal, confirming direct C-H bonds. |

| HMBC | This is the crucial experiment for final validation. Key expected correlations include: - From the sulfonamide N-H proton to carbons on both the benzoic acid ring and the fluorophenyl ring. - From the protons on the benzoic acid ring to the sulfonyl-bearing carbon. - From the protons on the fluorophenyl ring to the sulfonyl-bearing carbon. |

X-ray Crystallography: Unambiguous 3D Structure

Causality : While NMR provides the connectivity in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, serving as the ultimate confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection : Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group.[11] Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Expected Results and Interpretation

-

Molecular Conformation : The analysis will reveal the dihedral angle between the planes of the two aromatic rings, which is a key conformational feature.[1]

-

Intermolecular Interactions : It is highly probable that the structure will exhibit centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups.[12] This observation would corroborate the broad O-H stretch seen in the FTIR spectrum.

-

Bond Lengths and Angles : All geometric parameters will be determined with high precision, confirming the expected values for C-C, C-S, S-N, S=O, and C-F bonds.

Integrated Structural Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is achieved not by a single experiment, but by the systematic application and logical integration of orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy provides a rapid confirmation of the essential carboxylic acid and sulfonamide functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, leaving no ambiguity in the molecular framework. Finally, single-crystal X-ray crystallography delivers the definitive proof of the three-dimensional structure and its solid-state packing. This rigorous, self-validating methodology ensures the highest level of scientific confidence in the identity of the molecule, providing a solid foundation for any subsequent research or development activities.

References

- Google Patents. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.

- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

PubChem. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid. [Link]

-

PSE Community. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...[Link]

-

PubMed Central (PMC). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. [Link]

-

PubMed. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

ACS Publications. Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]

-

CNR-IRIS. Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. [Link]

-

Hypha Discovery. Structure Elucidation and NMR. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

SpectraBase. Benzoic acid, 2-[[(2-aminophenyl)sulfonyl]amino]-. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

-

ACS Omega. Identification of Marine-Derived Compounds with Potent Antiviral Activity in a Recombinant HBV cccDNA Cell Model. [Link]

-

ResearchGate. Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

ACS Publications. Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. [Link]

Sources

- 1. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Rising Profile of Fluorophenylsulfonylamino Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced therapeutic potential is a cornerstone of drug discovery. Among these, the fluorophenylsulfonylamino benzoic acid framework has emerged as a particularly promising area of investigation. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this intriguing class of compounds. By integrating a fluorinated phenylsulfonyl moiety with an aminobenzoic acid core, these derivatives offer a unique combination of physicochemical properties that can be fine-tuned to target a range of biological processes implicated in various diseases.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. When coupled with the sulfonamide linkage, a key functional group in a multitude of approved drugs, and the versatile benzoic acid scaffold, the resulting derivatives present a compelling platform for the development of novel therapeutics. This guide will delve into the scientific rationale behind the design of these molecules, detail the experimental methodologies for their synthesis and biological evaluation, and provide insights into their potential mechanisms of action.

Synthetic Strategies: Crafting the Core Structure

The synthesis of fluorophenylsulfonylamino benzoic acid derivatives typically involves a convergent approach, capitalizing on well-established reactions in organic chemistry. The primary strategy involves the coupling of a substituted aminobenzoic acid with a fluorophenylsulfonyl chloride.

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for fluorophenylsulfonylamino benzoic acid derivatives.

Experimental Protocol: Synthesis of N-(4-fluorophenylsulfonyl)-4-aminobenzoic acid

This protocol provides a representative example of the synthesis of a fluorophenylsulfonylamino benzoic acid derivative.

Materials:

-

4-Aminobenzoic acid

-

4-Fluorophenylsulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

To a solution of 4-aminobenzoic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq) at 0 °C.

-

Stir the mixture for 10 minutes.

-

Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure N-(4-fluorophenylsulfonyl)-4-aminobenzoic acid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Activities

Fluorophenylsulfonylamino benzoic acid derivatives have demonstrated a broad range of biological activities, positioning them as promising candidates for various therapeutic applications.

Anticancer Activity

The sulfonamide moiety is a key pharmacophore in several established anticancer drugs.[1] Derivatives of N-(aryl/heteroaryl)benzenesulfonamide have shown potential as anticancer agents through various mechanisms, including the induction of apoptosis.[1] The cytotoxic properties of aminobenzoic acid derivatives have also been explored, with some compounds exhibiting notable activity against cancer cell lines.[2][3] The combination of these two pharmacophores in fluorophenylsulfonylamino benzoic acid derivatives suggests a strong potential for anticancer efficacy. The mechanism of action may involve the inhibition of key enzymes in cancer cell proliferation or the induction of programmed cell death.[1]

Table 1: In Vitro Cytotoxicity Data of Related Aminobenzoic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 20 (an alkyl derivative of 4-aminobenzoic acid) | NCI-H460 (Lung Cancer) | 15.59 | [3] |

| Schiff bases of 4-aminobenzoic acid | HepG2 (Liver Cancer) | ≥ 15.0 | [2] |

Antimicrobial Properties

The sulfonamide class of drugs historically represents one of the most important groups of antimicrobial agents. N-aryl amino acids have also been investigated as potential antibacterial agents.[4] The derivatization of 4-aminobenzoic acid (PABA), a crucial nutrient for many pathogens, has led to compounds with significant antibacterial and antifungal properties.[2] Simple chemical modifications of PABA can yield derivatives that inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and exhibit broad-spectrum antifungal activity.[2] The fluorophenylsulfonylamino benzoic acid scaffold, therefore, holds promise for the development of novel antimicrobial agents.

Table 2: Antimicrobial Activity of Related Aminobenzoic Acid Derivatives

| Compound Class | Pathogen | MIC (µM) | Reference |

| Schiff bases of PABA | Methicillin-resistant Staphylococcus aureus | from 15.62 | [2] |

| Schiff bases of PABA | Fungal strains | ≥ 7.81 | [2] |

Anti-inflammatory and Enzyme Inhibition Activity

N-arylanthranilic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples like mefenamic acid and flufenamic acid.[5] This suggests that the aminobenzoic acid core of the target compounds could contribute to anti-inflammatory effects. Furthermore, N-substituted 4-sulfamoylbenzoic acids are recognized for their potential as enzyme inhibitors, targeting enzymes involved in inflammation, cancer, and other diseases.[6] For instance, certain N-carboxy-phenylsulfonamide derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[7]

Caption: Potential mechanism of anti-inflammatory action via mPGES-1 inhibition.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of these derivatives. The biological activity is significantly influenced by the nature and position of substituents on both the fluorophenyl and benzoic acid rings.[8]

Key SAR Insights:

-

Fluorine Position: The position of the fluorine atom on the phenylsulfonyl ring can impact the electronic properties and binding interactions of the molecule. Ortho-, meta-, and para-substitution can lead to distinct biological activity profiles.

-

Substituents on the Benzoic Acid Ring: The presence of electron-donating or electron-withdrawing groups on the benzoic acid moiety can modulate the acidity of the carboxylic acid and influence its interaction with biological targets.[8]

-

Linker Modification: The sulfonamide linker is critical for activity. Modifications to this group can affect the overall conformation and binding affinity of the molecule.

Caption: Key areas for SAR exploration in fluorophenylsulfonylamino benzoic acid derivatives.

Future Perspectives and Conclusion

The fluorophenylsulfonylamino benzoic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The convergence of two pharmacologically significant moieties, enhanced by the strategic incorporation of fluorine, provides a powerful platform for medicinal chemists. Future research should focus on the synthesis and screening of diverse libraries of these compounds to fully elucidate their therapeutic potential. Detailed mechanistic studies are also warranted to identify the specific molecular targets and pathways modulated by these derivatives.

References

-

Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). MDPI. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). PubMed. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). Semantic Scholar. [Link]

-

Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. (2014). PubMed. [Link]

-

Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). PMC - PubMed Central. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023). PubMed. [Link]

-

N-Aryl Amino Acids as Potential Antibacterial Agents. (n.d.). MDPI. [Link]

-

Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. (2021). PubMed. [Link]

- Procedure for the synthesis of bicalutamide. (2006).

-

An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). PMC - NIH. [Link]

-

Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. (n.d.). PubMed. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). Journal of Developing Drugs. [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central. [Link]

-

Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors. (n.d.). PubMed. [Link]

-

(PDF) Efficient Synthesis, Characterization, and Antibacterial Activity of Novel N -Acylsulfonamides and Sulfonylureas. (2014). ResearchGate. [Link]

-

Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). PubMed. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. [Link]

- Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action for 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid

Preamble: Navigating the Knowns and Unknowns

To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic intricacies of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. It is imperative to state at the outset that while direct, extensive research on this specific molecule is nascent, a wealth of knowledge can be gleaned from its structural analogues. This document, therefore, represents a synthesis of established principles from the broader class of sulfonylbenzoic acid derivatives and specific data from closely related compounds. Our objective is to provide a robust, scientifically-grounded framework to understand and investigate the therapeutic potential of this promising molecule. We shall proceed by inference and analogy, clearly delineating established facts from reasoned hypotheses, to empower your research and development endeavors.

Molecular Profile and Synthetic Strategy

2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is a member of the sulfonamide class of compounds, characterized by a benzoic acid moiety linked to a fluorophenyl group via a sulfonamide bridge. The presence of the fluorine atom is significant, as it is known to enhance metabolic stability and membrane permeability, potentially improving the pharmacokinetic profile of the molecule.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₁FN₂O₄S |

| Molecular Weight | 326.3 g/mol |

| pKa | ~3.5 (carboxylic acid), ~8.5 (sulfonamide) |

| LogP | ~2.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid can be logically approached through the reaction of 2-sulfamoylbenzoic acid with 4-fluoroaniline. A more detailed, plausible synthetic route is outlined below, based on established methodologies for similar compounds.

Protocol 1: Synthesis of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid

-

Chlorosulfonylation of 2-chlorobenzoic acid: To a stirred solution of 2-chlorobenzoic acid (1 equivalent) in chlorosulfonic acid (5 equivalents), add thionyl chloride (1.5 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat at 70°C for 4 hours.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-6-(chlorosulfonyl)benzoic acid.

-

Amination: Dissolve the 2-chloro-6-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

To this solution, add 4-fluoroaniline (2.2 equivalents) and a base such as triethylamine (2.5 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Acidify the residue with 1N HCl to precipitate the crude product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid.

Postulated Mechanisms of Action

Drawing from the established biological activities of structurally related sulfonylbenzoic acid derivatives, we can postulate several key mechanisms through which 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid may exert its therapeutic effects.

Anticancer Activity via Wnt/β-catenin Pathway Inhibition

A closely related analogue, 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, has demonstrated potent anticancer activity by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. It is therefore highly probable that 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid shares this mechanism.

The proposed mechanism involves the inhibition of key downstream components of the Wnt pathway, leading to a reduction in the nuclear accumulation of β-catenin. This, in turn, prevents the transcription of Wnt target genes that drive cell proliferation.

Caption: Postulated inhibition of the Wnt/β-catenin signaling pathway.

Antimicrobial Activity through Dihydropteroate Synthase Inhibition

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs.[2] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking its production, sulfonamides arrest bacterial growth. It is highly probable that 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid exhibits bacteriostatic activity through this mechanism.

Caption: Inhibition of bacterial folic acid synthesis.

Anti-inflammatory Effects via COX/LOX Inhibition

Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. The structural features of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid suggest its potential to interact with the active sites of these enzymes, thereby mitigating the inflammatory response.

Experimental Validation Protocols

To empirically validate the postulated mechanisms of action, a series of well-established in vitro assays are recommended.

Protocol 2: Cell Viability Assay (MTT)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, a colon cancer cell line with an active Wnt pathway) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blot for β-catenin

This protocol is to quantify the levels of β-catenin in response to compound treatment.

-

Cell Lysis: Treat cancer cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against β-catenin overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data from Analogous Compounds

The following table summarizes the reported biological activities of compounds structurally related to 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid. This data serves as a benchmark for expected potencies.

| Compound | Biological Activity | Target | IC₅₀ / MIC | Reference |

| 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | Anticancer | Wnt/β-catenin Pathway | Not specified | [1] |

| 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid | Antibacterial | E. coli, S. aureus | 0.5 - 2 mg/mL | [1] |

| Sulfamoyl benzamide derivatives | Enzyme Inhibition | h-NTPDases | Sub-micromolar | [3] |

Conclusion and Future Perspectives

While direct experimental evidence for the mechanism of action of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid is yet to be established, a strong case can be made for its potential as a multi-target therapeutic agent. Based on the activities of its structural congeners, it is highly plausible that this compound exhibits anticancer, antimicrobial, and anti-inflammatory properties. The proposed mechanisms of Wnt pathway inhibition, DHPS inhibition, and COX/LOX inhibition provide a solid foundation for future investigations.

Further research should focus on validating these hypotheses through the experimental protocols outlined in this guide. Moreover, in vivo studies in relevant animal models will be crucial to ascertain the therapeutic efficacy and pharmacokinetic profile of this promising compound. The exploration of its structure-activity relationship through the synthesis of further analogues could also lead to the discovery of even more potent and selective drug candidates.

References

-

PubMed. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

MDPI. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. [Link]

- Google Patents. Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

National Institutes of Health. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

-

PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

-

PubMed. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

Sources

- 1. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]

- 2. Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | 612041-66-4 | Benchchem [benchchem.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid

An In-Depth Technical Guide to the Solubility and Stability of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These properties govern a compound's behavior from formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the methodologies used to characterize the aqueous solubility and chemical stability of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid , a molecule featuring both a sulfonamide and a benzoic acid moiety.

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will move from foundational theory to detailed, field-proven experimental protocols. The objective is to provide researchers, chemists, and formulation scientists with a self-validating framework for assessing this, and similar, drug candidates. The causality behind each experimental choice is explained, ensuring that the 'why' is as clear as the 'how'. All protocols are grounded in authoritative standards, including guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

Part 1: The Solubility Profile: Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to low and variable absorption, posing a significant hurdle to clinical success. The molecule 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid contains two ionizable centers—a weakly acidic carboxylic acid and a sulfonamide group—whose protonation states are pH-dependent, directly influencing solubility.

Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Relationship

The solubility of an ionizable compound is intrinsically linked to the pH of the medium and the compound's acid dissociation constant(s), or pKa. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. For our target molecule, we can predict that:

-

At low pH (pH < pKa of carboxylic acid): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is typically less soluble in aqueous media.

-

At high pH (pH > pKa of carboxylic acid): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is an ionic species with significantly higher aqueous solubility.

-

Sulfonamide pKa: The sulfonamide proton is also acidic, though generally less so than a carboxylic acid. Its deprotonation at higher pH can further influence solubility.

Therefore, a complete pH-solubility profile is essential to predict the compound's behavior in the gastrointestinal tract, which ranges from highly acidic (stomach, pH 1-3) to near-neutral (small intestine, pH 6-7.5).[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[2] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid drug.

Causality Behind the Protocol:

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated.

-

Extended Equilibration Time: A duration of 24 to 72 hours is necessary to ensure the system reaches thermodynamic equilibrium, which is confirmed when sequential measurements show no significant change in concentration.[3]

-

Temperature Control: Solubility is a temperature-dependent property; therefore, maintaining a constant physiological temperature (37 ± 1 °C) is critical for relevance to in vivo conditions.[4]

-

Phase Separation: Filtration or centrifugation is crucial to separate the saturated supernatant from any undissolved solid, which would otherwise lead to an overestimation of solubility.

-

Stability-Indicating HPLC: HPLC is the preferred analytical method as it can simultaneously quantify the parent compound and detect any potential degradation that may occur during the experiment, ensuring the integrity of the measurement.[3]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid (e.g., 5-10 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 5 mL) of the desired aqueous medium (e.g., purified water, 0.1 M HCl, or phosphate buffers at various pH levels).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 °C. Agitate the samples for a predetermined time (e.g., 48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD) to check for any changes in its crystalline form (polymorphism).

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: pH-Solubility Profile

To establish the pH-solubility profile, the equilibrium solubility experiment is repeated using a series of buffers across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8).

Table 1: Hypothetical pH-Solubility Profile of 2-{[(4-fluorophenyl)amino]sulfonyl}benzoic acid at 37 °C

| pH of Medium | Buffer System | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | 0.1 M HCl | 15.2 | 1.3 |

| 4.5 | Acetate Buffer | 85.7 | 4.1 |

| 6.8 | Phosphate Buffer | 1250.4 | 55.2 |

| 7.4 | Phosphate Buffer | 2100.9 | 98.6 |

Interpretation: The data clearly illustrates the profound impact of pH on solubility. The low solubility in acidic conditions is consistent with the protonated, neutral form of the carboxylic acid. As the pH increases past the pKa of the benzoic acid moiety, deprotonation occurs, leading to a dramatic increase in solubility. This profile is characteristic of a weak acid and is crucial for predicting its dissolution behavior in the GI tract.[5][6][7]

Part 2: The Stability Profile: Ensuring Safety and Efficacy

Chemical stability is a non-negotiable attribute of any drug substance. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties. Forced degradation, or stress testing, is a systematic process to identify likely degradation pathways and to develop and validate a stability-indicating analytical method, as mandated by ICH guidelines.[8][9]

Rationale for Forced Degradation

The goal of forced degradation is not to completely destroy the molecule but to induce a target degradation of 5-20%.[10] This level of degradation is sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions. These studies are fundamental to developing a robust, stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[11][12]

Experimental Protocol: Forced Degradation Studies

A comprehensive stress testing protocol investigates the effects of hydrolysis, oxidation, photolysis, and heat.

Sources

- 1. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. who.int [who.int]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 8. assyro.com [assyro.com]